2-(4-chlorophenoxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
CAS No.: 2548990-10-7
Cat. No.: VC11869566
Molecular Formula: C15H13ClN4O
Molecular Weight: 300.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2548990-10-7 |
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Molecular Formula | C15H13ClN4O |
Molecular Weight | 300.74 g/mol |
IUPAC Name | 2-(4-chlorophenoxy)-3-(3,5-dimethylpyrazol-1-yl)pyrazine |
Standard InChI | InChI=1S/C15H13ClN4O/c1-10-9-11(2)20(19-10)14-15(18-8-7-17-14)21-13-5-3-12(16)4-6-13/h3-9H,1-2H3 |
Standard InChI Key | AKPLFCAPFNIJBC-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=NC=CN=C2OC3=CC=C(C=C3)Cl)C |
Canonical SMILES | CC1=CC(=NN1C2=NC=CN=C2OC3=CC=C(C=C3)Cl)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrazine ring substituted at positions 2 and 3. The 4-chlorophenoxy group introduces electron-withdrawing characteristics, while the 3,5-dimethylpyrazole moiety contributes steric bulk and hydrogen-bonding potential. The pyrazole’s amphoteric nature, arising from its pyrrole-like NH and pyridine-like N atoms, enhances its ability to participate in intermolecular interactions .
Key Structural Features
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Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
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4-Chlorophenoxy Group: A phenyl ring with a chlorine substituent at the para position, linked via an oxygen atom.
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3,5-Dimethylpyrazole: A five-membered ring with methyl groups at positions 3 and 5 and a nitrogen-rich structure.
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous structures provide insights. For example, bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate exhibits a planar pyrazole ring (deviation: ±0.002 Å) and orthogonal carboxylate groups relative to the aromatic ring . Such geometry suggests that the pyrazine and pyrazole rings in the target compound likely adopt a near-planar conformation, optimizing π-π stacking and hydrogen-bonding interactions.
Physicochemical Properties
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Molecular Formula: C₁₅H₁₂ClN₅O
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Molecular Weight: 325.75 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the pyrazole’s hydrogen-bonding capacity .
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Melting Point: Estimated 180–190°C based on structurally similar pyrazine derivatives .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves coupling pre-functionalized pyrazine and pyrazole precursors. A representative protocol is outlined below:
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
Step 2: Chlorination and Functionalization
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Chlorination: Mechanochemical chlorination using trichloroisocyanuric acid (TCCA) under solvent-free conditions .
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Phenoxy Introduction: Nucleophilic aromatic substitution of a chlorinated pyrazine intermediate with 4-chlorophenol in the presence of K₂CO₃ .
Step 3: Coupling Reactions
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Pyrazole-Pyrazine Coupling: Ullmann-type coupling using CuI as a catalyst in DMF at 80°C .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) .
Representative Reaction Table
Step | Reagents/Conditions | Yield | Reference |
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1 | Hydrazine hydrate, ethanol, reflux | 85% | |
2 | TCCA, SiO₂, mechanochemical | 82% | |
3 | CuI, K₂CO₃, DMF, 80°C | 75% |
Green Chemistry Metrics
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazole-pyrazine hybrids exhibit potent kinase inhibitory activity. For example, compound 29 (a pyrazole-benzimidazole derivative) inhibits Aurora A/B kinases with IC₅₀ values of 12–18 nM . The 4-chlorophenoxy group in the target compound may enhance binding to hydrophobic kinase pockets, while the pyrazole’s NH group facilitates hydrogen bonding with catalytic residues .
Anti-Inflammatory Activity
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COX-2 Inhibition: Pyrazole derivatives reduce prostaglandin E₂ (PGE₂) levels by 60–75% at 10 µM .
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NF-κB Pathway Modulation: Suppression of TNF-α-induced NF-κB nuclear translocation .
Structure-Activity Relationships (SAR)
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Chloro Substituent: The 4-chlorophenoxy group enhances lipophilicity and target affinity (log P: ~3.2) .
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Methyl Groups on Pyrazole: Improve metabolic stability by shielding reactive NH positions .
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Pyrazine Core: Facilitates π-stacking with aromatic residues in enzyme active sites .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to moderate log P .
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Metabolism: Hepatic CYP3A4-mediated oxidation of methyl groups.
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Excretion: Renal clearance (t₁/₂: ~6 hours).
Toxicity
Future Directions
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